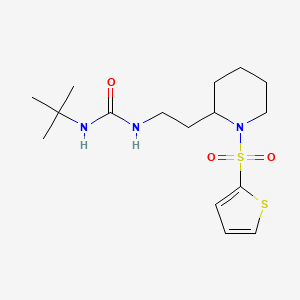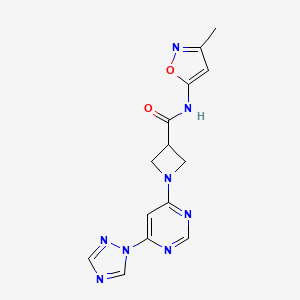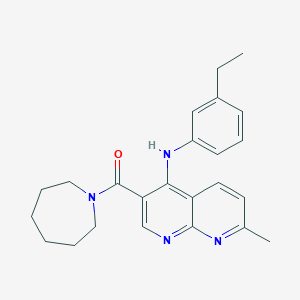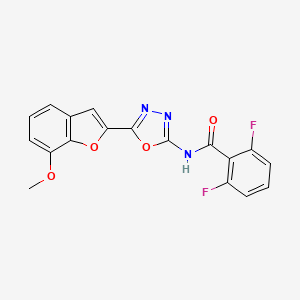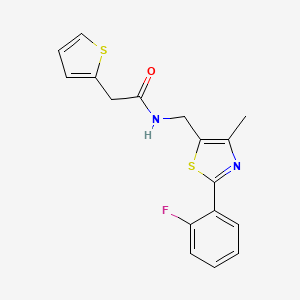
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as FMA, is a small molecule compound that has gained significant attention in the field of scientific research. FMA is a thiazole-based compound that has been synthesized and studied for its potential applications in various fields.
Applications De Recherche Scientifique
Anticancer Applications
- Synthesis and Evaluation of Anticancer Agents: A study by Evren et al. (2019) synthesized and evaluated the anticancer activity of 5-methyl-4-phenyl thiazole derivatives, including compounds similar to the one . These compounds were tested against human lung adenocarcinoma cells and showed selective cytotoxicity, suggesting potential in cancer treatment Evren et al., 2019.
Antibacterial and Antifungal Applications
- Antibacterial Activity: The research by Lu et al. (2020) on N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated promising antibacterial activities against various bacterial strains, highlighting the potential of thiazole derivatives in developing new antibacterial agents Lu et al., 2020.
- Antifungal and Apoptotic Effects: Çavușoğlu et al. (2018) synthesized triazole-oxadiazole compounds and investigated their antifungal and apoptotic activities against Candida species. Some compounds exhibited potent antifungal properties and induced apoptosis in Candida cells, suggesting a novel approach for antifungal drug development Çavușoğlu et al., 2018.
Propriétés
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-11-15(10-19-16(21)9-12-5-4-8-22-12)23-17(20-11)13-6-2-3-7-14(13)18/h2-8H,9-10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVKNMFTWVEJDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-(Oxan-4-yl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2369038.png)
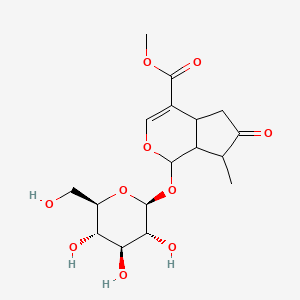
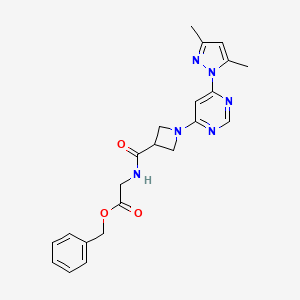
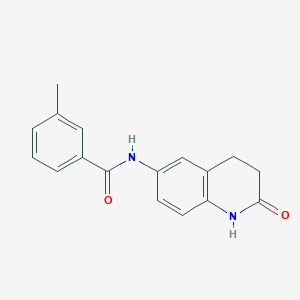
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclohexylacetamide](/img/structure/B2369049.png)

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2369052.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide](/img/structure/B2369053.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide](/img/structure/B2369055.png)
